- Taming the Chlorine Radical: Enforcing Steric Control over Chlorine-Radical-Mediated C-H Activation, Journal of the American Chemical Society, 2022, 144(3), 1464-1472

Cas no 25346-31-0 (3-Bromo-3-methylpentane)

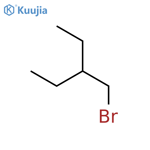

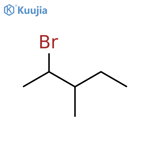

3-Bromo-3-methylpentane structure

商品名:3-Bromo-3-methylpentane

3-Bromo-3-methylpentane 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-3-methylpentane

- Pentane, 3-bromo-3-methyl-

- 3-Brom-3-methylpentan

- 3-Brom-methyl-pentan

- 3-bromo-3-methyl-pentane

- EINECS 246-878-0

- Pentane,3-bromo-3-methyl

- SCHEMBL1538998

- 25346-31-0

- 3-bromo-3-methyl-pentan

- AKOS006283292

- F20158

- EN300-317561

- DTXSID2067084

- ZRPQYKLJSOLRPZ-UHFFFAOYSA-N

- MFCD00013533

- BS-53370

- A929242

- T54AP8KGX6

- FT-0650868

- NS00050479

- DB-006367

- DTXCID1037276

-

- MDL: MFCD00013533

- インチ: InChI=1S/C6H13Br/c1-4-6(3,7)5-2/h4-5H2,1-3H3

- InChIKey: ZRPQYKLJSOLRPZ-UHFFFAOYSA-N

- ほほえんだ: CCC(C)(CC)Br

計算された属性

- せいみつぶんしりょう: 164.02000

- どういたいしつりょう: 164.02006g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 46.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 密度みつど: 1.1771

- ゆうかいてん: -92.2°C

- ふってん: 147.26°C (estimate)

- 屈折率: 1.4492

- PSA: 0.00000

- LogP: 2.96000

3-Bromo-3-methylpentane セキュリティ情報

3-Bromo-3-methylpentane 税関データ

- 税関コード:2903399090

- 税関データ:

中国税関コード:

2903399090概要:

290399090.他の無環状炭化水素のフッ素化/臭素化またはヨウ素化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290399090。無環状炭化水素の臭素化、フッ素化またはヨウ素化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

3-Bromo-3-methylpentane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-317561-1.0g |

3-bromo-3-methylpentane |

25346-31-0 | 94% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-317561-5.0g |

3-bromo-3-methylpentane |

25346-31-0 | 94% | 5.0g |

$1900.0 | 2023-02-24 | |

| Enamine | EN300-317561-0.5g |

3-bromo-3-methylpentane |

25346-31-0 | 94% | 0.5g |

$357.0 | 2023-09-05 | |

| Enamine | EN300-317561-0.05g |

3-bromo-3-methylpentane |

25346-31-0 | 94% | 0.05g |

$107.0 | 2023-09-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0572-250mg |

3-bromo-3-methylpentane |

25346-31-0 | 95% | 250mg |

¥416.0 | 2024-04-21 | |

| 1PlusChem | 1P003885-250mg |

3-Bromo-3-methylpentane |

25346-31-0 | 95% | 250mg |

$113.00 | 2025-02-19 | |

| Aaron | AR0038GH-100mg |

3-Bromo-3-methylpentane |

25346-31-0 | 98% | 100mg |

$51.00 | 2025-01-21 | |

| A2B Chem LLC | AB49829-100mg |

3-Bromo-3-methylpentane |

25346-31-0 | 98+% | 100mg |

$32.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1234607-250mg |

3-Bromo-3-methylpentane |

25346-31-0 | 98% | 250mg |

$115 | 2025-02-18 | |

| eNovation Chemicals LLC | Y1234607-250mg |

3-Bromo-3-methylpentane |

25346-31-0 | 98% | 250mg |

$110 | 2024-06-07 |

3-Bromo-3-methylpentane 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Bromotrichloromethane , 2769993-47-5 Solvents: Nitromethane ; 5 min, rt; cooled; 24 h, 28 °C

リファレンス

3-Bromo-3-methylpentane Preparation Products

- 3-(Bromomethyl)pentane (3814-34-4)

- Pentane,3-chloro-3-methyl- (918-84-3)

- 2-chloro-3-methylpentane (24319-09-3)

- 3-Bromo-3-methylpentane (25346-31-0)

- 3-(chloromethyl)pentane (4737-41-1)

- 2-bromo-3-methylpentane (62168-41-6)

- Pentane,1-bromo-3-methyl- (51116-73-5)

- Pentane, 1-chloro-3-methyl- (62016-93-7)

3-Bromo-3-methylpentane 関連文献

-

1. Homolytic reactions of ligated boranes. Part 3. Electron spin resonance studies of radicals derived from dialkylamine–boranesIain G. Green,Brian P. Roberts J. Chem. Soc. Perkin Trans. 2 1986 1597

-

2. Reactions involving fluoride ion. Part 34. Stable perfluorinated carbanionsAndrew E. Bayliff,Richard D. Chambers J. Chem. Soc. Perkin Trans. 1 1988 201

25346-31-0 (3-Bromo-3-methylpentane) 関連製品

- 73908-04-0(3-Bromo-3-ethylpentane)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:25346-31-0)3-Bromo-3-methylpentane

清らかである:99%

はかる:1g

価格 ($):689.0